Eribulin - 253128-41-5

Eribulin

Catalog Number: EVT-345874
CAS Number: 253128-41-5
Molecular Formula: C40H59NO11
Molecular Weight: 729.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eribulin mesylate is a synthetic macrocyclic ketone analog of halichondrin B, a natural product originally isolated from the marine sponge Halichondria okadai []. It is classified as a non-taxane microtubule dynamics inhibitor, meaning it interferes with the function of microtubules, which are essential components of the cell's cytoskeleton and play critical roles in cell division, intracellular transport, and cell shape maintenance []. Eribulin's unique mechanism of action and efficacy in preclinical cancer models have led to its investigation and use in various scientific research areas, particularly in cancer biology and drug development.

Future Directions
  • Optimizing Eribulin Dosing Strategies: Developing and evaluating different dosing schedules, such as metronomic therapy (frequent, low-dose administration) [], to improve efficacy, manage toxicity, and enhance patient convenience.
  • Exploring Novel Combination Therapies: Identifying and validating new drug combinations with eribulin to enhance anti-tumor effects, overcome drug resistance, and explore potential synergistic interactions [].
  • Investigating Eribulin's Immunomodulatory Effects: Further research into eribulin's impact on the immune system, its effects on immune cell populations, and its potential to enhance anti-tumor immune responses [, , ].
  • Developing Predictive Biomarkers: Identifying reliable biomarkers that can accurately predict which patients are most likely to benefit from eribulin treatment, enabling personalized therapy and improving clinical outcomes [, , , , ].
  • Expanding Clinical Indications: Conducting clinical trials to investigate eribulin's efficacy in other cancer types beyond its current approvals in breast cancer and liposarcoma [, , ].
Synthesis Analysis

Methods and Technical Details

The synthesis of eribulin has been a significant challenge due to its complex structure. Various synthetic routes have been developed, notably including:

  1. Total Synthesis: The pioneering work by Kishi in 1992 demonstrated the total synthesis of halichondrin B, which subsequently led to the development of eribulin. This involved a 63-step process that has since been optimized to reduce the number of steps significantly .
  2. Convergent Strategies: Recent approaches utilize convergent synthesis techniques, focusing on critical fragments. For instance, an α-chloroaldehyde-based formal synthesis has been reported, which streamlines the construction of key structural components using enantiomerically enriched building blocks .
  3. Modified Cyclization Reactions: A unified strategy employs modified intramolecular cyclization reactions between alkyl iodides and aldehydes to construct eribulin’s all-carbon macrocyclic framework, demonstrating innovative methods for complex molecule synthesis .

Technical Details

The total synthesis typically involves several key steps:

  • Formation of cyclic ether motifs.
  • Use of protecting groups to manage reactive functional groups.
  • Selective tosylation and amination processes to finalize the compound .
Molecular Structure Analysis

Structure and Data

Eribulin is characterized by its complex molecular structure, which can be represented by the following chemical formula:

C22H29N1O5SC_{22}H_{29}N_{1}O_{5}S

Its molecular weight is approximately 429.54 g/mol. The structure features multiple stereocenters and a unique macrocyclic arrangement that contributes to its biological activity. The three-dimensional conformation of eribulin allows it to interact specifically with tubulin, impacting microtubule dynamics .

Chemical Reactions Analysis

Reactions and Technical Details

Eribulin's synthesis involves several critical chemical reactions:

  • Aldol Condensation: Key steps include forming carbon-carbon bonds through aldol-type reactions.
  • Cyclization: The formation of cyclic structures is achieved through intramolecular reactions that create the necessary stereochemistry.
  • Functional Group Transformations: Various transformations such as oxidation, reduction, and protection/deprotection are employed throughout the synthesis process to achieve the final product .
Mechanism of Action

Process and Data

Eribulin exerts its anticancer effects primarily by inhibiting microtubule dynamics. It binds to the β-tubulin subunit within the microtubule structure, preventing polymerization and leading to cell cycle arrest at the G2/M phase. Unlike traditional microtubule inhibitors like taxanes or vinca alkaloids, eribulin does not promote microtubule depolymerization but rather stabilizes them in a non-functional state .

The binding affinity of eribulin for tubulin has been quantified at approximately 46 µM, indicating a relatively low affinity but effective enough to disrupt normal cellular processes in cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Eribulin exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white to off-white powder.
  • Solubility: Eribulin is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Stability: The compound is stable under acidic conditions but may degrade under basic conditions or prolonged exposure to light.

These properties are crucial for formulation into injectable forms used in clinical settings .

Applications

Scientific Uses

Eribulin's primary application lies in oncology as a treatment for:

  • Metastatic Breast Cancer: Approved for patients who have previously received chemotherapy.
  • Liposarcoma: Used in cases where patients have not responded to other treatments.

Research continues into its potential applications across various cancer types due to its unique mechanism of action and structural characteristics . Additionally, studies are exploring combination therapies with other agents to enhance its efficacy against resistant cancer cell lines.

Introduction to Eribulin

Historical Development and Synthesis of Eribulin Mesylate

The synthesis of eribulin represents a triumph of modern organic chemistry. The initial manufacturing route required a daunting 63-step process, with the longest linear sequence spanning 39 steps [1] [9]. Key synthetic challenges included:

  • Construction of three distinct fragments: C1–C13, C14–C35, and C27–C35
  • Stereoselective formation of 19 chiral centers
  • Late-stage macrocyclization via Nozaki-Hiyama-Kishi (NHK) coupling between C30 and C1 carbons [2] [9]

Recent innovations have dramatically improved synthetic efficiency. The 2023 α-chloroaldehyde approach established the C14–C35 fragment in just 52 total steps using a doubly diastereoselective Corey-Chaykovsky reaction to unite tetrahydrofuran subunits [9]. Flow chemistry techniques have also been implemented for critical steps like photochemical benzyl cleavage, enhancing reproducibility and scalability [2].

Table 1: Evolution of Eribulin Synthesis Strategies

Synthetic ApproachTotal StepsKey InnovationsReference
Initial Eisai Process (c. 2010)63NHK macrocyclization [1]
Alphora Process73Early C35 amine introduction [9]
α-Chloroaldehyde Route (2023)52Corey-Chaykovsky fragment coupling [9]

Structural and Functional Relationship to Halichondrin B

Eribulin preserves the pharmacologically essential right-hand domain of halichondrin B (C1–C36) while replacing the labile lactone moiety with a stable ketone and eliminating the left-hand tail (C39–C54) [1] [8]. This strategic simplification yielded a molecule with:

  • Reduced molecular weight (826.0 g/mol for eribulin mesylate vs. 1110.92 g/mol for halichondrin B)
  • Enhanced metabolic stability
  • Retained nanomolar potency against microtubule dynamics [1] [3]

Structurally, eribulin maintains halichondrin B's signature polycyclic ether framework, including three tetrahydrofuran rings and one tetrahydropyran ring critical for tubulin binding [8] [9]. The C35 primary amine substitution (vs. halichondrin B's tertiary amine) improves solubility and pharmacokinetic properties [1]. Crucially, eribulin retains halichondrin B's unique binding orientation within the vinca domain of tubulin, as confirmed by biochemical studies showing:

  • Non-competitive inhibition of vinca alkaloid binding
  • Distinct conformational effects on tubulin heterodimers
  • High-affinity interaction with microtubule plus ends (Kd ≈ 3.5 μM for polymerized microtubules) [1] [4]

Classification Within Microtubule-Targeting Agents

Eribulin belongs to the microtubule-destabilizing agent class but exhibits mechanistic distinctions from classical antimitotics:

Table 2: Comparative Mechanism of Microtubule-Targeting Agents

Agent ClassRepresentativesBinding SitePrimary Microtubule Effect
TaxanesPaclitaxel, Docetaxelβ-tubulin lumenHyperstabilization, suppressed shortening
Vinca AlkaloidsVinblastine, VincristineVinca domainRapid depolymerization
HalichondrinsEribulinVinca domain (distinct subsite)Selective growth suppression, "end-poisoning"

Biophysically, eribulin suppresses microtubule growth by 45–80% at clinically relevant concentrations (1–10 nM) without significantly affecting shortening rates, unlike vinca alkaloids that equally inhibit both phases [1] [4] [6]. This unique dynamic instability profile stems from eribulin's action as a microtubule end-poison, binding preferentially to the (+) ends of protofilaments where it caps growing microtubules and sequesters tubulin into nonproductive aggregates [1] [3].

Cellular consequences include:

  • Irreversible mitotic arrest after prolonged blockage (>16 hours)
  • Aberrant spindle formation without discrete spindle poles
  • Selective cytotoxicity to proliferating cells (IC₅₀ = 0.09–9.5 nM across cancer lines) [1] [8]

Notably, eribulin maintains activity in models with βIII-tubulin mutations that confer resistance to taxanes and vinca alkaloids, confirming its distinct mechanism [6] [8]. Preclinical studies demonstrate synergistic interactions with DNA-damaging agents (e.g., cisplatin) and additive effects with antimetabolites (e.g., gemcitabine) in xenograft models [8].

Table 3: Preclinical Activity of Eribulin in Tumor Models

Tumor TypeModel SystemEribulin EffectResistance Profile
Breast cancerMDA-MB-435 xenograftTumor regression at 0.1–1 mg/kgActive in taxane-resistant lines
NSCLCH522 xenograftSynergy with gemcitabinep53-independent activity
Ovarian cancerA2780/1A9IC₅₀ = 0.5 nMRetains potency in paclitaxel-resistant sublines
SarcomaHT-1080 fibrosarcomaGrowth inhibition at 0.4 mg/kgBroad spectrum activity [5] [8]

Emerging evidence suggests eribulin has secondary biological effects beyond microtubule disruption:

  • Reversal of epithelial-mesenchymal transition (EMT) in breast cancer models
  • Vascular remodeling through reduced expression of VEGF receptors
  • Inhibition of cancer stem cell phenotypes in triple-negative breast cancer [1] [4] [8]

These multimodal actions distinguish eribulin from classical microtubule inhibitors and may contribute to its survival benefits observed in clinical trials for metastatic breast cancer and liposarcoma.

Properties

CAS Number

253128-41-5

Product Name

Eribulin

IUPAC Name

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one

Molecular Formula

C40H59NO11

Molecular Weight

729.9 g/mol

InChI

InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1

InChI Key

UFNVPOGXISZXJD-JBQZKEIOSA-N

Synonyms

B 1793
B 1939
B-1793
B-1939
E 7389
E-7389
ER 086526
ER-086526
ER-86526
ER086526
eribulin
eribulin (as mesylate)
eribulin mesilate
eribulin mesylate
eribulin monomethanesulfonate
Halaven
NSC 707389
NSC-707389
NSC707389

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.